Enantioselective Bioactivity: S-(+)-Imazalil Demonstrates Significantly Higher Potency than R-(-)-Imazalil
The S-(+)-enantiomer of imazalil exhibits substantially greater antifungal activity than its R-(-)-antipode. Across seven tested pathogens, S-(+)-imazalil showed 3.00 to 6.59 times higher bioactivity [1]. Molecular docking studies revealed that S-(+)-imazalil has a stronger hydrophobic interaction and lower energy conformation with the binding site of the target enzyme (CYP51) compared to R-(-)-imazalil [1].
| Evidence Dimension | Enantioselective bioactivity (relative potency) |
|---|---|
| Target Compound Data | S-(+)-Imazalil (active enantiomer) |
| Comparator Or Baseline | R-(-)-Imazalil (less active antipode) |
| Quantified Difference | 3.00- to 6.59-fold higher activity |
| Conditions | In vitro bioassays against seven typical plant pathogens including Fulvia fulva |
Why This Matters
For procurement, chiral purity or enantiomeric ratio can significantly impact efficacy and required application rates, making a chiral-specific source more valuable than racemic mixtures from generic suppliers.
- [1] Pan X, Xu J, Chen Z, Tao Y, Li R, Liu X, Dong F, Jiang D, Wu X, Zheng Y. Systematic Evaluation of Chiral Fungicide Imazalil and Its Major Metabolite R14821 (Imazalil-M): Stability of Enantiomers, Enantioselective Bioactivity, Aquatic Toxicity, and Dissipation in Greenhouse Vegetables and Soil. J Agric Food Chem. 2019;67(41):11456-11464. View Source
